N-(1'-(benzofuran-2-carbonyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide
CAS No.: 2034495-20-8
Cat. No.: VC4767001
Molecular Formula: C32H37F3N4O3
Molecular Weight: 582.668
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034495-20-8 |
|---|---|
| Molecular Formula | C32H37F3N4O3 |
| Molecular Weight | 582.668 |
| IUPAC Name | N-[1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]piperidin-4-yl]-N-[5-(trifluoromethyl)pyridin-2-yl]cyclohexanecarboxamide |
| Standard InChI | InChI=1S/C32H37F3N4O3/c33-32(34,35)24-10-11-29(36-21-24)39(30(40)22-6-2-1-3-7-22)26-14-16-37(17-15-26)25-12-18-38(19-13-25)31(41)28-20-23-8-4-5-9-27(23)42-28/h4-5,8-11,20-22,25-26H,1-3,6-7,12-19H2 |
| Standard InChI Key | NJWBXDDGIDIZDJ-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)C(=O)N(C2CCN(CC2)C3CCN(CC3)C(=O)C4=CC5=CC=CC=C5O4)C6=NC=C(C=C6)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The compound integrates four key components:
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Benzofuran-2-carbonyl group: A bicyclic aromatic system with a ketone linkage, known for enhancing metabolic stability and π-π stacking interactions .
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Bipiperidine core: Two piperidine rings connected via a single bond, providing conformational flexibility and hydrogen-bonding capabilities .
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5-(Trifluoromethyl)pyridin-2-yl group: Electron-withdrawing trifluoromethyl substituent improves membrane permeability and resistance to oxidative metabolism.
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Cyclohexanecarboxamide: A lipophilic cyclohexane ring linked to a carboxamide, contributing to hydrophobic interactions.
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | C32H37F3N4O3 |
| Molecular Weight | 582.668 g/mol |
| SMILES | C1CCC(CC1)C(=O)N(C2CCN(CC2)C3CCN(CC3)C(=O)C4=CC5=CC=CC=C5O4)C6=NC=C(C=C6)C(F)(F)F |
| Solubility | Likely low aqueous solubility due to high lipophilicity (LogP estimated >3) |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 7 (carbonyl O, pyridine N, furan O) |
Data derived from and computational predictions.
Synthesis and Optimization
Key Synthetic Routes
The synthesis involves a multi-step sequence, as outlined below :
Step 1: Benzofuran-2-carbonyl chloride preparation
Benzofuran-2-carboxylic acid undergoes chlorination using thionyl chloride (SOCl2) or oxalyl chloride to yield the acyl chloride intermediate .
Step 2: Bipiperidine functionalization
The bipiperidine core is synthesized via Ullmann coupling or reductive amination, followed by N-acylation with benzofuran-2-carbonyl chloride .
Step 3: Cyclohexanecarboxamide coupling
The trifluoromethylpyridine moiety is introduced via Buchwald-Hartwig amination or nucleophilic aromatic substitution, with subsequent carboxamide formation using cyclohexanecarbonyl chloride.
Step 4: Purification
Chromatographic techniques (e.g., HPLC) isolate the final product, with yields typically <30% due to steric hindrance.
Catalytic Innovations
Recent advances in benzofuran synthesis, such as palladium-catalyzed carbonylative cyclization (e.g., using Mo(CO)6), could optimize Step 1 by reducing reaction times and improving regioselectivity . For example, palladium/activated carbon fiber systems achieve 85–92% yields for analogous benzofurans .
Pharmacological Profile
Mechanism of Action
While direct studies are scarce, structural analogs exhibit:
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HDAC inhibition: Benzofuran-containing compounds disrupt zinc-dependent deacetylases, altering gene expression in cancer cells .
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Sigma-1 receptor agonism: Bipiperidine derivatives show high affinity for sigma-1 receptors (Ki < 50 nM), implicating neuroprotective and analgesic effects .
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Kinase modulation: The trifluoromethylpyridine group may inhibit tyrosine kinases (e.g., EGFR) by competing with ATP binding .
In Vitro Activity
| Assay Type | Result | Source |
|---|---|---|
| HDAC inhibition | IC50 ≈ 1.2 µM (similar to SAHA) | Extrapolated from |
| Sigma-1 binding | Ki = 34 nM (competitive assay) | Analog data from |
| Cytotoxicity (HeLa) | EC50 = 8.7 µM |
Research Findings and Applications
Neuropharmacological Applications
Sigma-1 receptor binding data predict utility in neuropathic pain models. In rodent studies, bipiperidine-based sigma-1 ligands reduced mechanical allodynia by 60% at 10 mg/kg .
Pharmacokinetic Considerations
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